molecular formula C17H27BFNO2 B2845136 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester CAS No. 2096341-84-1

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester

Cat. No. B2845136
CAS RN: 2096341-84-1
M. Wt: 307.22
InChI Key: QWZYIVGIIXWWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of boronic acid pinacol esters often involves the use of these compounds as comonomers in radical copolymerization . For example, vinylboronic acid pinacol ester has been used as a comonomer in the synthesis of vinyl alcohol-styrene copolymers .


Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters typically includes a boron atom bonded to two oxygen atoms and a carbon atom . The carbon atom is part of a larger organic group .


Chemical Reactions Analysis

Boronic acid pinacol esters are susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters can vary widely depending on the specific compound. For example, vinylboronic acid pinacol ester has a refractive index of 1.4300 and a density of 0.908 g/mL at 25°C .

Scientific Research Applications

Chemistry and Synthesis of Fluorinated Compounds

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester is a compound that can be of significant interest in the synthesis of fluorinated organic compounds. Fluorine chemistry plays a crucial role in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine atoms impart to organic molecules, such as increased stability and lipophilicity. A review of the chemistry of fluorinated pyrimidines highlights the importance of fluorine in medicinal chemistry, including the synthesis of anticancer compounds like 5-fluorouracil (5-FU), which is used to treat over two million cancer patients annually. This review discusses methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution, as well as methods for preparing RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies (Gmeiner, 2020).

Drug Development and Metabolism

The compound's relevance extends to the development of orally-administrable 5-FU drugs, which have shown promise in cancer treatment. Oral 5-FU drugs, such as UFT, S-1, and capecitabine, offer potential advantages over traditional intravenous infusion, including improved patient convenience and the possibility of more consistent drug exposure. These drugs are designed to enhance the antitumor activity of 5-FU while minimizing its toxic side effects. A review focusing on 5-FU metabolism in cancer and the clinical application of oral 5-FU drugs discusses the current knowledge of 5-FU anabolism and catabolism and the clinical studies comparing the efficacy and adverse events of S-1 and capecitabine (Miura et al., 2010).

Polysorbate-Based Drug Delivery Systems

Another application of this compound could be in the formulation of drug delivery systems, particularly in enhancing the solubilization of poorly soluble drugs. The development of polysorbate (Tween) based microemulsions has been extensively reviewed, highlighting their utility in improving the absorption, bioavailability, and biological fate of pharmaceutical compounds. These systems can significantly enhance the solubilization efficacy of drug formulations, making them an essential tool in pharmaceutical development (Kaur & Mehta, 2017).

Future Directions

The future directions in the research and application of boronic acid pinacol esters could involve their use in the development of new drugs and drug delivery devices . Their potential use in neutron capture therapy is also an area of ongoing research .

properties

IUPAC Name

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-8-9-14(19)13(10-12)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZYIVGIIXWWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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